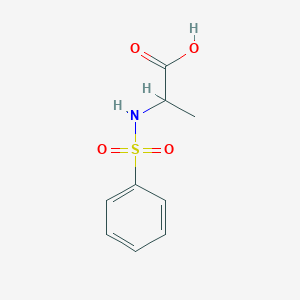

2-Benzenesulfonamidopropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzenesulfonamidopropanoic acid, also known as N-(phenylsulfonyl)alanine, is a chemical compound with the molecular weight of 229.26 . It is typically available in powder form .

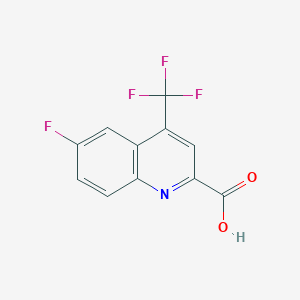

Molecular Structure Analysis

The molecular structure of 2-Benzenesulfonamidopropanoic acid can be represented by the InChI code: 1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12) . This indicates that the molecule consists of a benzene ring (C6H5-) attached to a sulfonamide group (SO2NH-) and a propanoic acid group (CH2CH2COOH) .Physical And Chemical Properties Analysis

2-Benzenesulfonamidopropanoic acid is a powder with a melting point of 123-125°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Benzenesulfonamides are used as intermediates in chemical synthesis, showcasing their versatility in generating diverse chemical structures. For example, polymer-supported benzenesulfonamides have been utilized in solid-phase synthesis to produce a variety of privileged scaffolds through different chemical transformations, including unusual rearrangements (Fülöpová & Soural, 2015). This highlights their role in facilitating complex chemical syntheses.

Anticancer Research

Several benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity against human cancer cell lines. Notably, certain derivatives displayed significant activity against leukemia and non-small cell lung cancer cell lines, demonstrating their potential as lead compounds for developing new anticancer agents (Rathish et al., 2012).

Environmental Applications

In environmental science, benzenesulfonamides have been studied for their role in the ozonation of aromatic compounds, enhancing the removal of organic matter and pollutants in water treatment processes (Faria, Órfão, & Pereira, 2008). This application is crucial for improving water purification techniques.

Analytical Methods and Occurrence Studies

The occurrence and analytical determination of benzenesulfonamides in environmental matrices have been reviewed, emphasizing their classification as emerging pollutants. This research aids in understanding their environmental distribution and developing methods for their detection and quantification (Herrero et al., 2014).

Catalytic Applications

Benzenesulfonamide compounds have been investigated for their catalytic activities, such as in the oxidation of cyclohexane, showcasing their utility in catalyzing chemical reactions under mild conditions (Hazra et al., 2016).

Material Science

In the field of materials science, benzenesulfonamides have contributed to the development of new materials, such as the synthesis and application of graphene grafted with benzenesulfonic acid for hydrogen sulfide removal. This demonstrates their potential in creating innovative materials for environmental cleanup and gas purification (Abbasabadi, Rashidi, & Khodabakhshi, 2016).

Wirkmechanismus

Target of Action

2-Benzenesulfonamidopropanoic acid is a type of sulfonamide, a class of drugs known for their antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . Folic acid is essential for the production of DNA in bacteria, making it a crucial target for antibacterial agents .

Mode of Action

Sulfonamides, including 2-Benzenesulfonamidopropanoic acid, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, they prevent PABA from accessing the enzyme, thereby inhibiting the synthesis of folic acid . This inhibition disrupts DNA synthesis in bacteria, leading to their eventual death .

Biochemical Pathways

The primary biochemical pathway affected by 2-Benzenesulfonamidopropanoic acid is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . The downstream effect of this inhibition is a disruption in DNA synthesis, as folic acid is a precursor to nucleotides required for DNA replication .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed throughout the body, including in tissues and fluids . They are primarily eliminated via renal excretion .

Result of Action

The primary molecular effect of 2-Benzenesulfonamidopropanoic acid is the inhibition of folic acid synthesis, which leads to a disruption in DNA synthesis . On a cellular level, this results in the death of bacterial cells due to their inability to replicate their DNA and divide .

Action Environment

The efficacy and stability of 2-Benzenesulfonamidopropanoic acid, like many other drugs, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the drug .

Eigenschaften

IUPAC Name |

2-(benzenesulfonamido)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLXTMZRKBVYST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzenesulfonamidopropanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.